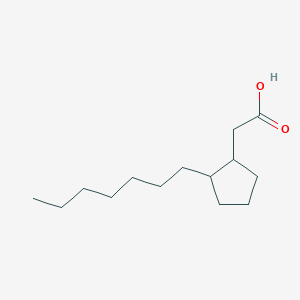
1-Pyrrolidin-3-(3'-chlorophenyl)-3-methylamine-propane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl is a chemical compound with a complex structure that includes a pyrrolidine ring, a chlorophenyl group, and a methylamine-propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-Pyrrolidin-3-(3’-chlorophenyl)-3-(N-Cbz-N-methyl)amino-propane
- 1-Pyrrolidin-3-(3’-chlorophenyl)-3-(N-Cbz-N-ethyl)amino-propane
Uniqueness: 1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C14H23Cl3N2 |
|---|---|
Poids moléculaire |
325.7 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H21ClN2.2ClH/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12;;/h4-6,11,14,16H,2-3,7-10H2,1H3;2*1H |
Clé InChI |
YUXBBRBXAFEFJH-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
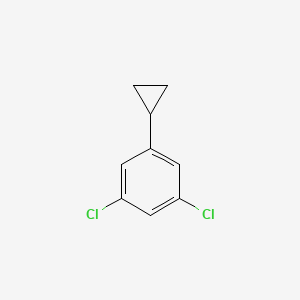
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
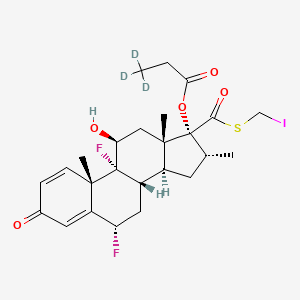
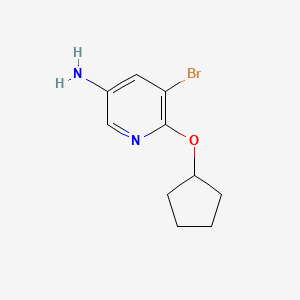

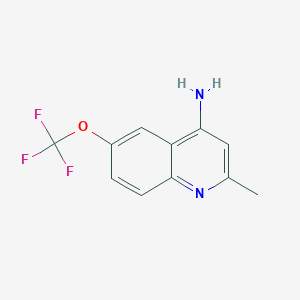
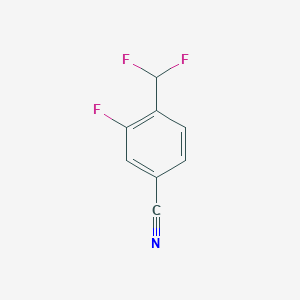
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

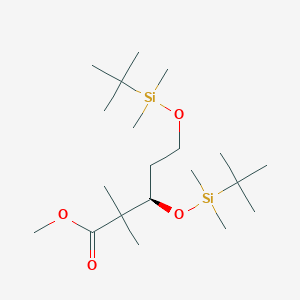
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
